4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate
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Overview
Description
4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by the presence of a nitrophenyl group, a bromophenyl group, and a quinoline carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 2-(4-bromophenyl)quinoline: This can be achieved through the Friedländer synthesis, which involves the condensation of 4-bromoaniline with a suitable ketone in the presence of an acid catalyst.
Introduction of the 4-nitrophenyl group: This step involves the nitration of the quinoline derivative using a nitrating agent such as nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitroquinoline derivatives.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Nitroquinoline derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Substituted quinoline derivatives with various functional groups.
Scientific Research Applications
4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the quinoline moiety can intercalate with DNA or interact with enzymes . These interactions can lead to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromophenyl)quinoline
- 4-Nitrophenyl quinoline-4-carboxylate
- 4-Bromophenyl quinoline-4-carboxylate
Uniqueness
4-Nitrophenyl 2-(4-bromophenyl)quinoline-4-carboxylate is unique due to the presence of both nitrophenyl and bromophenyl groups, which confer distinct electronic and steric properties.
Properties
CAS No. |
355433-75-9 |
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Molecular Formula |
C22H13BrN2O4 |
Molecular Weight |
449.3 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(4-bromophenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C22H13BrN2O4/c23-15-7-5-14(6-8-15)21-13-19(18-3-1-2-4-20(18)24-21)22(26)29-17-11-9-16(10-12-17)25(27)28/h1-13H |
InChI Key |
SPANVCAUPHQJFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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